molecular formula C17H26N2O3S B5835188 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide

Cat. No. B5835188
M. Wt: 338.5 g/mol
InChI Key: UTRXABYZSJFERN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and Parkinson's disease.

Mechanism of Action

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide works by inhibiting the reuptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and harmful effects, depending on the context. For example, in stroke, 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide can protect neurons by increasing glutamate levels, which can activate neuroprotective pathways. However, in epilepsy, 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide can exacerbate seizures by increasing glutamate levels, which can activate excitatory pathways.
Biochemical and Physiological Effects
2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has been shown to have a number of biochemical and physiological effects. For example, 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide can increase extracellular glutamate levels, activate neuroprotective pathways, and induce seizures. 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide can also alter synaptic plasticity, which is the ability of synapses to change their strength in response to activity. Alterations in synaptic plasticity have been implicated in a number of neurological disorders, including epilepsy, depression, and addiction.

Advantages and Limitations for Lab Experiments

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide is a potent and selective inhibitor of EAATs, making it a useful tool for studying the role of these transporters in various neurological disorders. However, 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has limitations, including its potential to induce seizures and alter synaptic plasticity. Additionally, 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide can be difficult to work with due to its low solubility in water and its tendency to degrade over time.

Future Directions

There are several future directions for research on 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide. One direction is to develop new therapies for neurological disorders based on the inhibition of EAATs. Another direction is to investigate the potential of 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide as a tool for studying the role of glutamate transporters in various neurological disorders. Additionally, future research could focus on developing new derivatives of 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide with improved solubility and stability. Finally, future research could explore the potential of 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide as a tool for studying the role of glutamate transporters in non-neurological systems, such as the immune system.

Synthesis Methods

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide can be synthesized using a multi-step process starting from 2,4,6-trimethylbenzenesulfonyl chloride and 2-piperidone. The reaction involves the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The final product is purified using column chromatography and characterized using spectroscopic techniques.

Scientific Research Applications

2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has been used extensively in scientific research to study the role of EAATs in various neurological disorders. For example, 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has been used to investigate the role of EAATs in epilepsy and to develop new treatments for this condition. 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has also been used to study the effects of glutamate transporter dysfunction in stroke and to develop new therapies for this condition.

properties

IUPAC Name

N,2,4,6-tetramethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-13-10-14(2)17(15(3)11-13)23(21,22)18(4)12-16(20)19-8-6-5-7-9-19/h10-11H,5-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTRXABYZSJFERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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